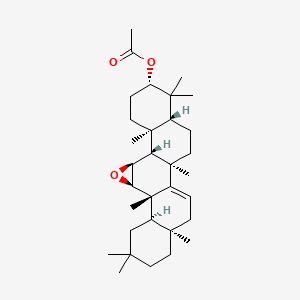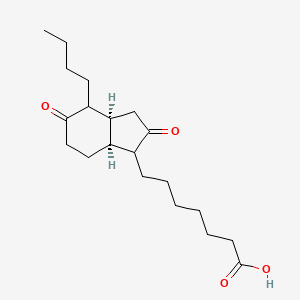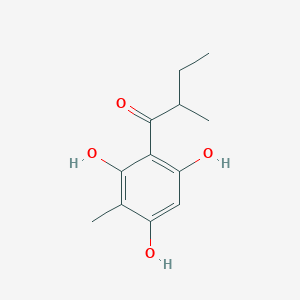
2-甲基-4-(2-甲基丁酰基)间苯三酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-Methyl-4-(2-methylbutyryl)phloroglucinol has various scientific research applications, including:
作用机制
Mode of Action
The mode of action of 2-Methyl-4-(2-methylbutyryl)phloroglucinol is currently unknown due to the lack of research in this area .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This solubility profile may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the solubility, stability, and activity of 2-Methyl-4-(2-methylbutyryl)phloroglucinol . For instance, it is recommended to store the compound at -20°C for long-term stability .
生化分析
Biochemical Properties
2-Methyl-4-(2-methylbutyryl)phloroglucinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain signaling pathways, which can affect cellular processes such as apoptosis and autophagy . The nature of these interactions often involves binding to specific active sites on enzymes, leading to inhibition or activation of their functions.
Cellular Effects
2-Methyl-4-(2-methylbutyryl)phloroglucinol has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of 2-Methyl-4-(2-methylbutyryl)phloroglucinol involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions . For example, it may inhibit certain kinases, leading to a reduction in phosphorylation events that are critical for signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(2-methylbutyryl)phloroglucinol can change over time. The compound is stable when stored at -20°C and can be kept for several months without significant degradation . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of specific signaling pathways and consistent changes in gene expression patterns.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(2-methylbutyryl)phloroglucinol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Methyl-4-(2-methylbutyryl)phloroglucinol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolic activity . For instance, it may inhibit enzymes involved in glycolysis, leading to a reduction in glucose metabolism.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(2-methylbutyryl)phloroglucinol is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s solubility in various solvents, such as chloroform and DMSO, facilitates its transport across cell membranes and its distribution within the cellular environment.
Subcellular Localization
The subcellular localization of 2-Methyl-4-(2-methylbutyryl)phloroglucinol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, it may localize to the mitochondria, where it can influence mitochondrial functions and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol typically involves the acylation of phloroglucinol with 2-methylbutyryl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Methyl-4-(2-methylbutyryl)phloroglucinol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
化学反应分析
Types of Reactions
2-Methyl-4-(2-methylbutyryl)phloroglucinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
相似化合物的比较
Similar Compounds
Phloroglucinol: A simpler phenolic compound with similar antioxidant and antimicrobial properties.
2-(2-Methylbutyryl)phloroglucinol 1-O-β-D-glucopyranoside: A glycosylated derivative with enhanced solubility and bioavailability.
Uniqueness
2-Methyl-4-(2-methylbutyryl)phloroglucinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and butyryl groups contribute to its lipophilicity and ability to interact with various biological targets .
属性
IUPAC Name |
2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJQNJPFHJCFDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


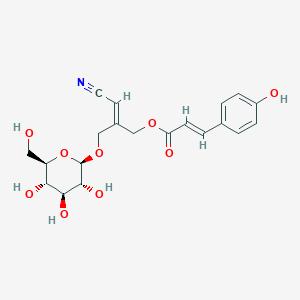
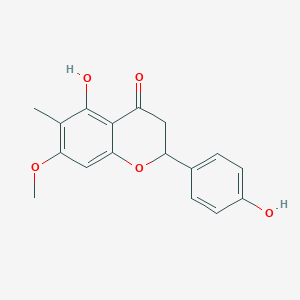
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)

